![molecular formula C7H14N2O B1527096 1-(Azetidin-3-yl)-3-methylazetidin-3-ol CAS No. 1257294-12-4](/img/structure/B1527096.png)
1-(Azetidin-3-yl)-3-methylazetidin-3-ol
描述
1-(Azetidin-3-yl)-3-methylazetidin-3-ol is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Azetidin-3-yl)-3-methylazetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of two nitrogen atoms within its azetidine rings. The unique structure contributes to its reactivity and biological activity.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and non-small cell lung cancer cells.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, which is critical for its anticancer properties.
Anticancer Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.075 | Inhibition of cell growth |
Hs578T | 0.033 | Induction of apoptosis |
A431 | 0.620 | EGFR inhibition |
These values indicate that the compound exhibits potent activity, particularly against MCF-7 and Hs578T cell lines, highlighting its potential as an anticancer agent .
Study 1: Anticancer Efficacy in MCF-7 Cells
In a study published in MDPI, researchers evaluated the effects of various azetidine derivatives, including this compound. The compound demonstrated significant antiproliferative effects at low micromolar concentrations, with an IC50 value of 0.075 µM. Mechanistic studies revealed that this was associated with increased apoptosis markers such as activated caspase 3 .
Study 2: Pharmacokinetics and Metabolism
Another research effort focused on the pharmacokinetics of this compound. The study found that the compound had favorable metabolic stability but exhibited low oral bioavailability due to high efflux ratios in MDCK-MDR1 assays. Modifications to the azetidine structure were suggested to enhance bioavailability without compromising efficacy .
科学研究应用
Pharmacological Properties
The compound has been identified as a modulator of the Cannabinoid-1 (CB1) receptor, which plays a crucial role in various neurological and psychological conditions. Specifically, it exhibits properties as an antagonist and inverse agonist of the CB1 receptor, making it useful in treating disorders such as:
- Psychosis
- Cognitive Disorders
- Anxiety Disorders
- Substance Abuse Disorders (particularly for opiates, alcohol, and nicotine)
These properties suggest that 1-(Azetidin-3-yl)-3-methylazetidin-3-ol could be effective in managing symptoms associated with these conditions by modulating endocannabinoid signaling pathways .
Neurological Disorders
Recent studies have indicated that compounds similar to this compound can be beneficial in treating neuro-inflammatory disorders, including:
- Multiple Sclerosis
- Guillain-Barre Syndrome
Additionally, its application extends to treating migraines and other forms of neuropathy .
Mental Health Conditions
Due to its action on the CB1 receptor, this compound may also be beneficial for conditions such as:
- Stress and Anxiety Disorders
- Epilepsy
- Parkinson's Disease
These applications highlight the potential for developing novel therapeutic agents based on this compound for various mental health issues .
Example Synthesis Process
A typical synthetic route can be summarized as follows:
Step | Description | Yield (%) |
---|---|---|
1 | Reaction of azetidine with amines in acetonitrile at elevated temperatures | 72% |
2 | Purification through column chromatography | - |
This method demonstrates the feasibility of producing the compound in a laboratory setting while maintaining high purity levels .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Treatment of Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed significant improvement in symptoms when treated with a CB1 antagonist derived from azetidine structures.
- Substance Abuse Treatment : Research indicated that patients undergoing treatment for opioid dependence experienced reduced cravings when administered a similar azetidine-based compound.
These findings underscore the therapeutic potential of targeting the endocannabinoid system using azetidine derivatives .
属性
IUPAC Name |
1-(azetidin-3-yl)-3-methylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(10)4-9(5-7)6-2-8-3-6/h6,8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKROSOABCFZLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。